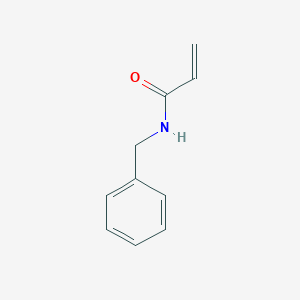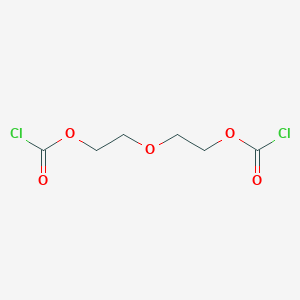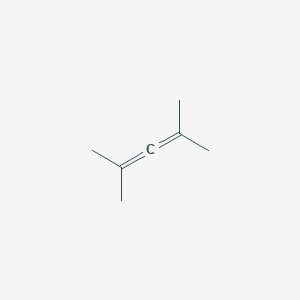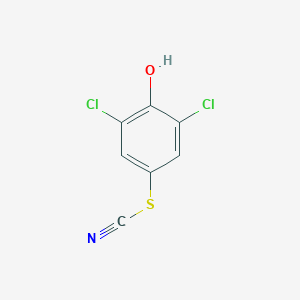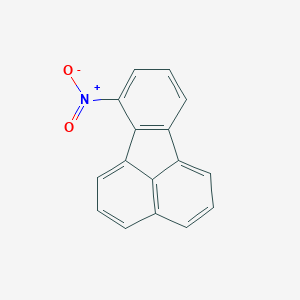
7-Nitrofluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Nitrofluoranthene is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. 7-Nitrofluoranthene is known to have mutagenic and carcinogenic properties and is therefore considered a hazardous chemical. However, it has also been found to have a number of useful applications in scientific research.
Mécanisme D'action
The mechanism of action of 7-Nitrofluoranthene involves the formation of DNA adducts. When 7-Nitrofluoranthene enters the body, it is metabolized by enzymes in the liver to form reactive intermediates that can react with DNA. The resulting DNA adducts can cause mutations and lead to the development of cancer.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 7-Nitrofluoranthene are largely related to its mutagenic and carcinogenic properties. It has been shown to cause DNA damage and mutations in a variety of cell types. In animal studies, exposure to 7-Nitrofluoranthene has been linked to the development of tumors in the liver, lungs, and other organs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Nitrofluoranthene in lab experiments is that it is a well-characterized compound with known properties. This makes it a useful tool for studying the metabolism and toxicology of 7-Nitrofluoranthenes. However, its mutagenic and carcinogenic properties make it a hazardous chemical that must be handled with care. Additionally, its insolubility in water can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for research involving 7-Nitrofluoranthene. One area of interest is the development of new methods for detecting DNA damage using fluorescent probes. Another area of research is the development of safer and more effective methods for studying the metabolism and toxicology of 7-Nitrofluoranthenes. Additionally, there is ongoing research into the mechanisms by which 7-Nitrofluoranthene causes DNA damage and mutations, with the goal of developing new strategies for preventing and treating cancer.
Méthodes De Synthèse
The synthesis of 7-Nitrofluoranthene involves a multi-step process that begins with the reaction of fluoranthene with nitric acid. The resulting nitrofluoranthene is then reduced to 7-nitrofluoranthene using a reducing agent such as zinc dust. The final product is purified using column chromatography.
Applications De Recherche Scientifique
7-Nitrofluoranthene is commonly used in scientific research as a fluorescent probe for the detection of DNA damage. It can also be used as a model compound for studying the metabolism and toxicology of 7-Nitrofluoranthenes. Additionally, it has been used as a standard reference material for the calibration of analytical instruments.
Propriétés
Numéro CAS |
13177-31-6 |
|---|---|
Nom du produit |
7-Nitrofluoranthene |
Formule moléculaire |
C16H9NO2 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
7-nitrofluoranthene |
InChI |
InChI=1S/C16H9NO2/c18-17(19)14-9-3-7-12-11-6-1-4-10-5-2-8-13(15(10)11)16(12)14/h1-9H |
Clé InChI |
JBCOKTTXCKLQBB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)[N+](=O)[O-] |
SMILES canonique |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)[N+](=O)[O-] |
Autres numéros CAS |
13177-31-6 |
Synonymes |
7-NITROFLUORANTHENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



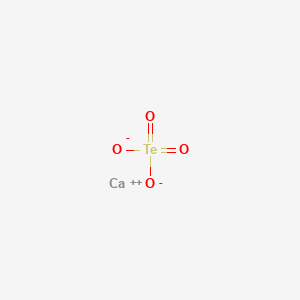
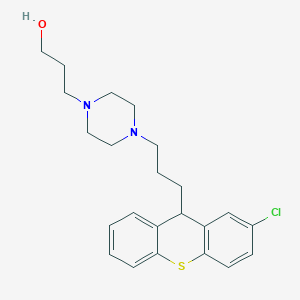
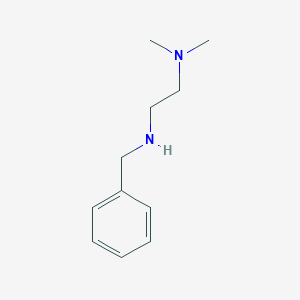
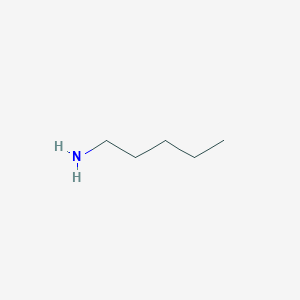
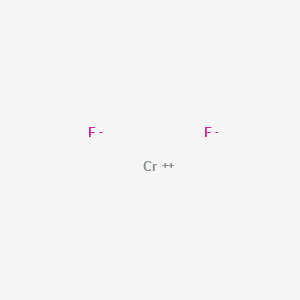
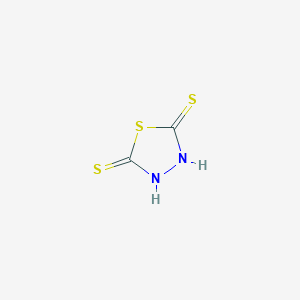
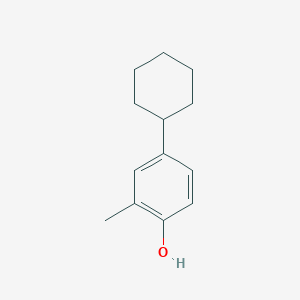
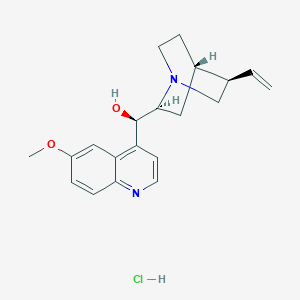
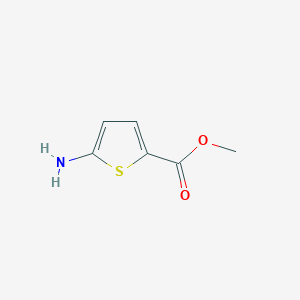
![Dibenzo[fg,qr]pentacene](/img/structure/B85973.png)
